4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine
Overview
Description
4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromomethyl, chloro, and trifluoromethyl groups attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with bromomethylating agents under controlled conditions. The reaction typically requires the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the bromomethylation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromomethylation reactions. These reactions are carried out in specialized reactors designed to handle halogenated compounds. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but lacks the chloro group.
4-(Trifluoromethyl)pyridine: Lacks both the bromomethyl and chloro groups.
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the bromomethyl group.
Uniqueness
4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine is unique due to the presence of all three functional groups (bromomethyl, chloro, and trifluoromethyl) on the pyridine ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s chemical stability and lipophilicity, while the bromomethyl and chloro groups provide sites for further functionalization .
Properties
IUPAC Name |
4-(bromomethyl)-2-chloro-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-2-4-1-6(9)13-3-5(4)7(10,11)12/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLQZVDOPPOOHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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